[3,4'-Bipyridin]-5-amine
Description
[3,4'-Bipyridin]-5-amine (CAS: 1214324-04-5) is a heteroaromatic compound consisting of two pyridine rings connected at the 3- and 4'-positions, with an amine group at the 5-position of the first pyridine ring. Its molecular formula is C₁₀H₉N₃ (MW: 171.20 g/mol), and it is characterized by the SMILES string Nc1cncc(c1)c1ccncc1 . This compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitors, particularly in the development of cyclin-dependent kinase (CDK) inhibitors targeting HER2-positive breast cancers . Its structural flexibility allows for functionalization at various positions, enabling tailored interactions with biological targets.
Properties
IUPAC Name |
5-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBJZGHHEMUQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673523 | |
| Record name | [3,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-04-5 | |
| Record name | [3,4'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under palladium catalysis . Another method involves the direct amination of 3,4’-bipyridine using ammonia or an amine source in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of [3,4’-Bipyridin]-5-amine often employs scalable methods such as the Ullmann coupling, which involves the reaction of halogenated pyridines with copper catalysts under high temperatures . This method is favored for its cost-effectiveness and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: [3,4’-Bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst
Major Products:
Oxidation: Nitroso-[3,4’-Bipyridin]-5-amine, Nitro-[3,4’-Bipyridin]-5-amine.
Reduction: [3,4’-Bipyridin]-5-amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated bipyridine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-5-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. As a ligand, it can form stable complexes with transition metals, influencing their reactivity and catalytic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues Based on Bipyridine Linkage
The position of the pyridine linkage and substituents significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
Functionalized Derivatives
Derivatization of this compound expands its utility:
Key Findings :
- Conjugation with Purines: Compound 16d, derived from [3,4'-Bipyridin]-6-ylmethanamium, demonstrates nanomolar potency against CDK2, highlighting the scaffold's versatility in kinase inhibitor design .
- Prodrug Strategies : Acetamide derivatives improve solubility and metabolic stability, addressing limitations of the parent amine .
Biological Activity
[3,4'-Bipyridin]-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bipyridine structure where two pyridine rings are connected at the 3 and 4 positions with an amine group located at the 5 position. This unique structure imparts distinct electronic properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Ion Coordination : The bipyridine moiety can chelate metal ions, forming coordination complexes that exhibit unique biological effects.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing critical biochemical pathways.
- Cellular Signaling : It has been observed to affect cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human glioblastoma cells (U373 MG) through mechanisms involving NF-κB phosphorylation inhibition and modulation of gene expression related to apoptosis and cell cycle regulation .
- In Vivo Studies : Animal models have indicated that this compound can reduce tumor growth and metastasis, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and COX-2. In vivo studies on Wistar albino rats showed stabilization of lysosomal membranes and a reduction in inflammatory markers .
- Experimental Results : In vitro assays indicated an IC50 value for protein denaturation at 218.9 ± 15.6 μg/mL, demonstrating its potential to protect against inflammation-induced cellular damage .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties:
- In Vitro Efficacy : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in bacterial cultures, indicating its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Bacillus cereus | 23.33 |
| Staphylococcus pyogenes | 22.33 |
| Pseudomonas aeruginosa | 23.00 |
| Klebsiella pneumoniae | 22.66 |
Case Studies
-
Case Study on Cancer Treatment :
A study conducted on U373 MG cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways. -
Case Study on Inflammation :
In an animal model assessing paw edema induced by carrageenan, administration of this compound resulted in a marked reduction in edema formation and inflammatory mediator levels, suggesting its efficacy in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
